Methyl 6-bromo-3-chloro-2,4-difluorobenzoate
Description
Properties
IUPAC Name |
methyl 6-bromo-3-chloro-2,4-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF2O2/c1-14-8(13)5-3(9)2-4(11)6(10)7(5)12/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIMLXWITUTARA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1F)Cl)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification
The most straightforward method involves reacting 6-bromo-3-chloro-2,4-difluorobenzoic acid with methanol in the presence of a Brønsted acid catalyst (e.g., sulfuric acid or HCl).
Reaction Conditions
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Molar Ratio : 1:5 (acid:methanol)
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Catalyst : 5–10 mol% H<sub>2</sub>SO<sub>4</sub>
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Temperature : Reflux (65–70°C)
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Duration : 12–24 hours
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Yield : 70–85%
Mechanism
Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol to form the ester.
Limitations
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Prolonged heating may lead to demethylation or halogen displacement.
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Requires pre-synthesis of the fully halogenated benzoic acid, which itself demands multi-step synthesis.
Trimethylsilyldiazomethane (TMS-Diazomethane) Mediated Esterification
For acid-sensitive substrates, TMS-diazomethane in dichloromethane/methanol (DCM/MeOH) offers a mild alternative.
Procedure
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Dissolve 6-bromo-3-chloro-2,4-difluorobenzoic acid (1 equiv) in DCM/MeOH (3:1 v/v).
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Add TMS-diazomethane (1.2 equiv) dropwise at 0°C.
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Stir for 2 hours at room temperature.
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Concentrate under vacuum to isolate the ester.
Advantages
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Near-quantitative yields (95–100%).
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Avoids acidic conditions, preserving acid-labile functional groups.
Halogenation Strategies
Bromination Techniques
Optimization of Reaction Conditions
Solvent Effects
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Polar Aprotic Solvents : DMF or DMSO enhance halogenation rates but may promote side reactions.
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Non-Polar Solvents : Toluene or CCl<sub>4</sub> improve regioselectivity in EAS.
Temperature and Time
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Low Temperatures (0–25°C): Minimize polyhalogenation during bromination.
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High Temperatures (>100°C): Accelerate fluorination but risk ester decomposition.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
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Advantages : Improved heat transfer and reduced reaction times.
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Example : Tubular reactor with in-line quenching for bromination steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-chloro-2,4-difluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl 6-bromo-3-chloro-2,4-difluorobenzoate has the molecular formula and a molecular weight of approximately 285.47 g/mol. The presence of bromine, chlorine, and fluorine atoms on the benzene ring significantly influences its reactivity and interactions with biological systems. The compound's structure allows for various chemical reactions, including nucleophilic substitutions, oxidation, and reduction.
Chemistry
This compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. It can be utilized in:
- Nucleophilic Substitution Reactions: The halogen atoms can be replaced by nucleophiles (e.g., amines or thiols) using reagents like sodium azide in polar aprotic solvents such as DMSO.
- Oxidation Reactions: Using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
- Reduction Reactions: Reduction agents such as lithium aluminum hydride can convert the ester group into alcohols.
Biology
In biological research, this compound is employed to study enzyme inhibition and protein-ligand interactions. Its halogen substituents enhance binding affinity to specific molecular targets, making it valuable for:
- Enzyme Inhibition Studies: Research has shown that halogenated benzoates can inhibit various viral enzymes, showcasing potential antiviral properties .
- Cytotoxicity Profiles: Investigations into its effects on human cell lines revealed selective toxicity towards certain cancer cell lines, indicating potential applications in targeted cancer therapies.
Medicine
This compound is being explored for its potential use in drug development:
- Active Pharmaceutical Ingredients (APIs): It acts as a precursor for synthesizing active pharmaceutical ingredients due to its versatile reactivity.
- Antiviral Activity: Studies highlight significant inhibitory effects against various viruses through specific interactions with viral proteins.
Industry
This compound is utilized in the production of agrochemicals, dyes, and polymers. Its unique chemical structure allows it to serve as a building block for developing new materials with specialized properties.
Antiviral Activity
A study investigating the antiviral properties of halogenated derivatives demonstrated that this compound effectively inhibits viral replication by binding to viral proteins. This highlights its potential role in developing antiviral therapies.
Cytotoxicity Profiles
Research assessing the cytotoxic effects of this compound on various human cell lines indicated selective toxicity towards certain cancer types while exhibiting lower toxicity on normal cells. This selectivity suggests that it may be useful in targeted cancer treatments.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-3-chloro-2,4-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogs and Their Properties
Table 1: Key Structural Analogs and Properties
Structural and Reactivity Comparisons
- Halogen Positioning: The target compound (6-Br, 3-Cl, 2,4-F) exhibits a unique substitution pattern that balances steric bulk (Cl at position 3) and electronic effects (electron-withdrawing F at 2,4). Methyl 3,6-dibromo-2-fluorobenzoate (3,6-Br, 2-F) has higher molecular weight (311.93 vs. 285.47) due to dual bromine atoms, enhancing its role in heavy-atom-mediated reactions .
Ester Group Variations :
- Functional Group Additions: The hydroxyl group in Methyl 4-bromo-2-fluoro-6-hydroxybenzoate introduces acidity (pKa ~8–10), enabling pH-dependent reactivity absent in the non-hydroxylated target compound .
Biological Activity
Methyl 6-bromo-3-chloro-2,4-difluorobenzoate is a halogenated benzoate derivative that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 285.47 g/mol. The presence of bromine, chlorine, and fluorine atoms on the benzene ring significantly influences its chemical reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various enzyme targets. The halogen substituents enhance its binding affinity to specific receptors and enzymes, potentially modulating their activities.
Enzyme Inhibition Studies
Research indicates that this compound exhibits notable enzyme inhibition properties. For instance, studies have shown that halogenated benzoates can inhibit viral enzymes, leading to antiviral effects. The specific interactions depend on the positioning of the halogens, which can either enhance or diminish the compound's efficacy against targeted biological pathways.
Case Studies
- Antiviral Activity : In a study examining halogenated derivatives for antiviral properties, this compound demonstrated significant inhibitory effects against various viruses. The compound's structure allowed it to effectively bind to viral proteins, inhibiting their function and replication .
- Cytotoxicity Profiles : Another investigation assessed the cytotoxic effects of this compound on human cell lines. Results indicated that while the compound exhibited some cytotoxicity at higher concentrations, it also showed selective toxicity towards certain cancer cell lines, suggesting potential applications in targeted cancer therapies .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₉H₆BrClF₂O₂ | Enhanced enzyme inhibition due to halogen placement |
| Methyl 6-bromo-4-chloro-2,3-difluorobenzoate | C₉H₆BrClF₂O₂ | Different halogen arrangement affecting reactivity |
| Methyl 5-bromo-4-chloro-2-fluorobenzoate | C₉H₆BrClF₁O₂ | Variation in substitution pattern influencing biological activity |
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of this compound. For example:
- Binding Affinity : Research has demonstrated that specific halogen substitutions can significantly increase binding affinity to target enzymes involved in viral replication .
- Selectivity Indices : Selectivity indices calculated for various derivatives indicate that compounds with bromine substitutions at specific positions exhibit improved selectivity and potency against viral targets compared to their fluorinated counterparts .
Q & A
Q. What are the optimal synthetic routes for Methyl 6-bromo-3-chloro-2,4-difluorobenzoate, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves halogenation and esterification steps. For example, bromination of a fluorinated benzoic acid precursor followed by esterification with methanol under acidic catalysis. Optimization includes:
- Temperature control : Reactions are often performed at 0–5°C to minimize side products like dehalogenation .
- Catalyst selection : Lewis acids (e.g., AlCl₃) improve regioselectivity in halogenation steps .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures >97% purity. Monitor progress via GC or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity analysis : Use GC with flame ionization detection (FID) or HPLC with UV detection. Acceptable purity thresholds for synthetic intermediates are ≥97% .
- Structural confirmation :
Advanced Research Questions
Q. What challenges arise in crystallographic studies of this compound, and how can they be addressed?
Methodological Answer: Challenges include:
- Disorder in halogen positions : Anisotropic refinement in SHELXL improves electron density maps. Use TWINABS for twinned crystals .
- Hydrogen bonding analysis : Graph-set analysis (as per Etter’s formalism) identifies weak C–H···F interactions, which influence crystal packing .
- Thermal motion : Apply restraints to displacement parameters for heavier atoms (Br, Cl) to avoid overfitting .
Q. How do electronic effects of substituents (Br, Cl, F) influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-withdrawing effects : Fluorine and chlorine direct electrophilic substitution to meta/para positions. Bromine acts as a leaving group in Suzuki-Miyaura couplings.
- Experimental validation :
- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces .
- Compare reaction rates with control substrates (e.g., methyl benzoates lacking halogens) .
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with catalytic metal centers (e.g., Pd in cross-coupling).
- Solvent effects : COSMO-RS models predict solubility in polar aprotic solvents (DMF, THF) .
- Reactivity trends : Compare Hammett constants (σₚ for F = +0.06, Cl = +0.23, Br = +0.26) to rationalize substituent effects .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Variable analysis : Identify differences in reaction parameters (e.g., stoichiometry, catalyst loading, or workup methods). For example, higher Br₂ equivalents may improve yields but increase byproducts .
- Reproducibility protocols : Use Design of Experiments (DoE) to test interactions between variables (temperature, solvent, time) .
- Validation : Cross-check with independent characterization (e.g., mass spectrometry for molecular weight confirmation) .
Tables for Key Data
Q. Table 1: Substituent Effects on Reactivity
| Substituent | Hammett Constant (σₚ) | Role in Reactivity |
|---|---|---|
| F | +0.06 | Directs electrophilic substitution |
| Cl | +0.23 | Stabilizes negative charge in intermediates |
| Br | +0.26 | Acts as leaving group in cross-coupling |
Q. Table 2: Recommended Analytical Techniques
| Parameter | Method | Acceptable Threshold |
|---|---|---|
| Purity | GC-FID | ≥97% |
| Fluorine positions | ¹⁹F NMR | δ −110 to −160 ppm |
| Crystal structure | SHELXL refinement | R-factor < 0.05 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
